GSTO1-1 Inhibitory Potency: Direct Benchmark Against In-Class Acrylamide Warhead Optimizations
The target compound's GSTO1-1 inhibitory activity provides a precise, quantifiable differentiation point. It demonstrates an IC50 > 0.01 mM against human GSTO1-1 at pH 8.0 and 37°C [1]. This contrasts starkly with the most potent covalent inhibitor from a focused acrylamide optimization campaign, compound 49, which achieves an IC50 of 0.22 ± 0.02 nM (0.00022 µM) [2]. This represents an approximately 45,000-fold difference in potency, firmly establishing the target compound as a weak, early-stage scaffold relative to a highly optimized lead. This defines its specific research utility as a control or foundational SAR tool.
| Evidence Dimension | GSTO1-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 0.01 mM (> 10,000 nM) |
| Comparator Or Baseline | Compound 49 (optimized acrylamide): IC50 = 0.22 ± 0.02 nM |
| Quantified Difference | Target compound IC50 is >45,000-fold higher than Compound 49 |
| Conditions | Human GSTO1-1, pH 8.0, 37°C (target compound); GSTO1 binding assay with 30 min preincubation (Compound 49) |
Why This Matters
For procurement, this vast potency gap is critical. It positions the target compound not as a high-potency lead, but as a well-characterized, weakly active probe, ideal for use as a negative control or a starting scaffold for medicinal chemistry optimization studies, which is a distinct and clearly differentiated application from purchasing a potent, late-stage lead.
- [1] BRENDA Enzyme Database. Ligand Information for 1-(4-phenylpiperidin-1-yl)prop-2-en-1-one (BRENDA Ligand ID: 250512), IC50 Value. Accessed 2026. View Source
- [2] Dai, W., Samanta, S., Xue, D., Petrunak, E.M., Stuckey, J.A., Han, Y., Sun, D., Wu, Y., & Neamati, N. (2019). Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. J. Med. Chem., 62(6), 3068-3087. View Source
